molecular formula C10H18N4 B13644942 1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole

1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole

Cat. No.: B13644942
M. Wt: 194.28 g/mol
InChI Key: VRUCLFRBPNOGKI-UHFFFAOYSA-N
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Description

1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:

    Starting Materials: Appropriate alkyl halides and hydrazine derivatives.

    Reaction Conditions: Cyclization reactions often require catalysts such as acids or bases, and may be conducted under reflux conditions.

    Purification: The product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for triazoles often involve large-scale batch or continuous flow processes. These methods emphasize efficiency, yield, and safety, utilizing optimized reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole: can be compared with other triazoles such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-methyl-3-propyl-5-pyrrolidin-3-yl-1,2,4-triazole

InChI

InChI=1S/C10H18N4/c1-3-4-9-12-10(14(2)13-9)8-5-6-11-7-8/h8,11H,3-7H2,1-2H3

InChI Key

VRUCLFRBPNOGKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2CCNC2)C

Origin of Product

United States

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